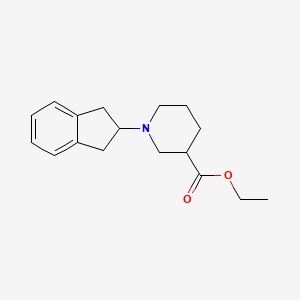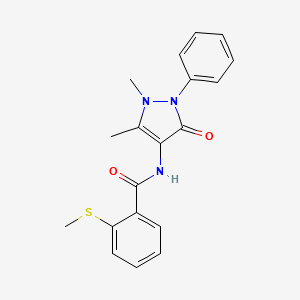
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride, also known as DPTD hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thioxodihydropyrimidinedione derivative that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is not fully understood. However, it has been suggested that this compound acts by modulating the activity of GABA and glutamate receptors in the brain. 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of glutamate receptors, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate in the brain, leading to a decrease in excitatory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One area of research is the development of new derivatives of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride with improved biological activity and selectivity. Another area of research is the investigation of the effects of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride on different types of cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
There are several methods to synthesize 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One of the most common methods is the reaction of 5-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with propylamine in the presence of hydrochloric acid. The reaction takes place in ethanol and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been extensively used in scientific research as a tool to study various biological processes. This compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been used to study the effects of GABAergic and glutamatergic neurotransmission in the brain.
Eigenschaften
IUPAC Name |
1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAHLMRAHPXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)